molecular formula C10H10FN5 B1525953 3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline CAS No. 1248595-67-6

3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline

Cat. No.: B1525953
CAS No.: 1248595-67-6
M. Wt: 219.22 g/mol
InChI Key: WFWSJPKQDOQXFT-UHFFFAOYSA-N
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Description

3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline, also known as 5-CPT-4-F, is a novel synthetic compound with potential applications in a variety of scientific research fields. It is an organic compound that belongs to the class of tetrazoles, which are characterized by a ring structure containing four nitrogen atoms. 5-CPT-4-F has a wide range of potential applications due to its unique chemical structure and properties. In

Scientific Research Applications

Synthesis and Molecular Docking Studies

A study involving the synthesis of a novel tetrazole incorporated quinoline analog, which shares a structural motif with the chemical of interest, focused on its characterization and in-vitro anti-inflammatory properties. The compound was characterized using various spectroscopic techniques, and its molecular structure was confirmed through single-crystal X-ray diffraction. This work highlights the potential of such compounds in the development of anti-inflammatory agents, supported by molecular docking studies that provide insights into their mechanism of action (Sureshkumar et al., 2017).

Energetic Properties and Thermal Stability

Research on the synthesis and energetic properties of fluorinated phenol derivatives, including a process involving fluorine/amine exchange, has been conducted. These compounds, related by their fluorine content and reactive potential, were evaluated for their thermal stability and sensitivity, indicating their potential applications in materials science, particularly in the development of new energetic materials (Klapötke et al., 2015).

Novel Cyclization Approaches

The nitrosation of arylated cyclopropanes, leading to the construction of heterocycles such as isoxazoles and isoxazolines, has been explored. This work demonstrates a pathway towards the synthesis of fluorine-containing heterocycles, showcasing the importance of fluorine atoms in modifying chemical and biological properties of compounds. Such methodologies are crucial for the development of novel pharmaceuticals and agrochemicals (Bondarenko et al., 2016).

Anticancer Research

A study on triphenylstannyl 4-((arylimino)methyl)benzoates, including compounds synthesized with aniline and p-fluoroaniline, revealed these compounds' potent anticancer properties. This research suggests the potential of fluorinated compounds in the development of selective cytotoxic agents that could induce apoptosis in cancer cells through the generation of reactive oxygen species, with minimal effects on normal cells (Basu Baul et al., 2017).

Insecticidal Activities

The synthesis and evaluation of 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles for their insecticidal activities against armyworms were investigated. This research showcases the potential application of fluorinated compounds in developing new agrochemicals to protect crops from pest infestations (Shi et al., 2000).

Properties

IUPAC Name

3-(5-cyclopropyltetrazol-1-yl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5/c11-8-4-3-7(12)5-9(8)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWSJPKQDOQXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=NN2C3=C(C=CC(=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline
Reactant of Route 2
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline
Reactant of Route 3
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3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline
Reactant of Route 4
Reactant of Route 4
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline
Reactant of Route 5
Reactant of Route 5
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline
Reactant of Route 6
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline

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